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molecular formula C8H8BrNO2 B033773 Methyl 3-amino-2-bromobenzoate CAS No. 106896-48-4

Methyl 3-amino-2-bromobenzoate

Cat. No. B033773
M. Wt: 230.06 g/mol
InChI Key: NIXWZYZFLFEHMB-UHFFFAOYSA-N
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Patent
US06713645B1

Procedure details

Hydrogen gas was passed through a solution of methyl 2-bromo-3-nitrobenzoate (0.20 g, 0.77 mM) and 0.1 g of 3% sulfided platinum on carbon in 25 mL ethyl acetate for 24 hours at room temperature. The catalyst was removed by filtration through celite. Concentration of the filtrate afforded 0.175 g (99%) of methyl 2-bromo-3-aminobenzoate as a yellow oil. 1H NMR (CDCl3) δ7.15 (t, 1H, J=8 Hz), 7.1 (dd, 1H, J=1 and 8 Hz), 6.8 (dd, 1H, J=1 and 8 Hz), and 3.95 (s, 3H). IR (CHCl3, cm−1) 3550, 3380, 2980, 2900, 1729, 1613, 1465, 1451, 1434, 1324, 1266, and 1025. MS (FD) m/e 230, 232.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[H][H].[Br:3][C:4]1[C:13]([N+:14]([O-])=O)=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]>C(OCC)(=O)C.[Pt]>[Br:3][C:4]1[C:13]([NH2:14])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 0.175 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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